CCW 28-3

Targeted Protein Degradation E3 Ligase PROTAC

CCW 28-3 is a heterobifunctional PROteolysis TArgeting Chimera (PROTAC) molecule with the molecular formula C44H42Cl2N6O4S and a molecular weight of 821.81 g/mol. Its structure comprises the pan-BET bromodomain inhibitor JQ-1 linked via a flexible aliphatic chain to CCW16, a covalent ligand for the E3 ubiquitin ligase RNF4.

Molecular Formula C44H42Cl2N6O4S
Molecular Weight 821.8 g/mol
Cat. No. B15571131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCW 28-3
Molecular FormulaC44H42Cl2N6O4S
Molecular Weight821.8 g/mol
Structural Identifiers
InChIInChI=1S/C44H42Cl2N6O4S/c1-28-29(2)57-44-41(28)42(32-11-13-33(46)14-12-32)48-38(43-50-49-30(3)52(43)44)25-39(53)47-23-7-8-24-55-35-19-21-37(22-20-35)56-36-17-15-34(16-18-36)51(40(54)26-45)27-31-9-5-4-6-10-31/h4-6,9-22,38H,7-8,23-27H2,1-3H3,(H,47,53)/t38-/m0/s1
InChIKeyWSSWVTZWODGGCO-LHEWISCISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CCW 28-3: A First-in-Class RNF4-Recruiting PROTAC for BRD4 Degradation


CCW 28-3 is a heterobifunctional PROteolysis TArgeting Chimera (PROTAC) molecule with the molecular formula C44H42Cl2N6O4S and a molecular weight of 821.81 g/mol . Its structure comprises the pan-BET bromodomain inhibitor JQ-1 linked via a flexible aliphatic chain to CCW16, a covalent ligand for the E3 ubiquitin ligase RNF4 [1]. This compound serves as the first-in-class pharmacological tool for recruiting the RNF4 E3 ligase to the BRD4 protein, inducing its ubiquitination and subsequent degradation by the 26S proteasome [2].

Why Other BRD4 PROTACs Cannot Substitute for CCW 28-3 in RNF4-Dependent Degradation Assays


The BRD4 PROTAC landscape is dominated by molecules that recruit the E3 ligases Cereblon (CRBN) or Von Hippel-Lindau (VHL), including widely used compounds such as dBET1, MZ1, and ARV-771 [1]. Substituting CCW 28-3 with any of these well-established degraders fundamentally alters the experimental question by engaging a different E3 ligase with distinct cellular expression profiles and resistance mechanisms. For example, dBET1's efficacy is contingent upon Cereblon expression, a known source of resistance in some cancer cell lines, which MZ1 (a VHL-recruiter) circumvents [2]. CCW 28-3 is the only commercially available small-molecule tool that enables investigation of RNF4-mediated targeted protein degradation. Using any other BRD4 PROTAC in its place would fail to probe RNF4's role in the ubiquitin-proteasome system and forfeit insights into a unique ligase pathway with emerging therapeutic relevance [3].

Quantitative Evidence for CCW 28-3: Key Differentiation Metrics Against Alternative BRD4 Degraders


E3 Ligase Specificity: RNF4 Recruitment vs. VHL and CRBN

CCW 28-3 is a first-in-class BRD4 degrader that recruits the RNF4 E3 ubiquitin ligase, whereas all other widely used JQ1-based BRD4 PROTACs recruit either VHL (e.g., MZ1, ARV-771) or CRBN (e.g., dBET1) [1]. This difference is not merely structural but functional; the cellular expression and regulation of RNF4 differs from VHL and CRBN, providing a distinct degradation pathway. For instance, dBET1's activity is compromised in cells with low CRBN expression, a resistance mechanism that is not applicable to CCW 28-3 [2]. The in vitro potency of CCW 28-3 for its E3 ligase target, RNF4, is quantified by an IC50 of 0.54 μM in a competitive ABPP assay [3].

Targeted Protein Degradation E3 Ligase PROTAC

BRD4 Degradation Kinetics: Time- and Dose-Dependent Response in 231MFP Cells

CCW 28-3 induces rapid degradation of BRD4 in 231MFP breast cancer cells, with a significant reduction in protein levels observed as early as 1 hour after treatment [1]. This demonstrates a fast onset of action. While the degradation efficiency is not as complete as that achieved by the highly optimized VHL-recruiter MZ1, CCW 28-3 shows a clear, dose-responsive decrease in BRD4 protein levels [1][2]. The degradation is mediated by RNF4, as shown by a reduction in efficacy in RNF4 knockout (KO) cells [3].

Breast Cancer BRD4 Degradation Kinetics

Mechanism of Action: RNF4- and Proteasome-Dependent Degradation

The mechanism of action of CCW 28-3 is unequivocally dependent on both the proteasome and the RNF4 E3 ligase [1]. Co-treatment with the proteasome inhibitor bortezomib (BTZ) completely abrogates BRD4 degradation, confirming the proteasome's role. Critically, the degradation effect is also blocked by pre-treatment with excess JQ1 (which competes for BRD4 binding) and the E1 ubiquitin-activating enzyme inhibitor TAK-243 [1]. Importantly, CCW 28-3 does not inhibit RNF4's autoubiquitination activity, indicating it functions as a recruiter without disrupting the ligase's native function [1].

Ubiquitin-Proteasome System Mechanism of Action PROTAC

Recommended Research Applications for CCW 28-3: When to Choose RNF4-Based Degradation


Investigating the Role of RNF4 in the Ubiquitin-Proteasome System

CCW 28-3 is the optimal chemical probe for studies aimed at elucidating the function of the RNF4 E3 ligase in cellular protein degradation [1]. Its use enables researchers to bypass the need for genetic manipulation (e.g., RNF4 knockout or overexpression) by providing a direct pharmacological method to recruit RNF4 to a well-characterized target, BRD4. This allows for a clean assessment of RNF4's capacity to induce degradation of a nuclear protein in a time- and dose-dependent manner [1].

Exploring Mechanisms of Resistance to VHL- and CRBN-Recruiting PROTACs

Resistance to CRBN-based degraders like dBET1 can arise from the downregulation of Cereblon [1]. CCW 28-3 serves as a critical control in these studies, as its RNF4-dependent mechanism is orthogonal to both CRBN and VHL pathways [2]. By comparing the efficacy of dBET1, MZ1, and CCW 28-3 in cell lines with varying levels of E3 ligase expression, researchers can systematically dissect the contribution of specific ligases to degrader sensitivity and identify E3 ligase-dependent resistance mechanisms [1][2].

Benchmarking Novel RNF4 Ligands and PROTACs

CCW 28-3 serves as the prototypical RNF4-recruiting PROTAC for the BRD4 model system [1]. For scientists developing new RNF4 ligands or next-generation RNF4-based PROTACs, CCW 28-3 provides an essential baseline for comparing potency and degradation efficiency [1]. Any novel degrader claiming to recruit RNF4 must be evaluated against the performance of CCW 28-3 in standard assays, such as BRD4 degradation in 231MFP cells and competitive ABPP for RNF4 engagement [1].

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